4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
Overview
Description
1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. This compound is highly fluorinated and consists of a three-membered ring structure with two oxygen atoms and one carbon atom. It is a colorless solid with a melting point of 44.5 °C and a boiling point of 149 °C .
Mechanism of Action
Target of Action
It is used as a monomer in the synthesis of fluorinated polyimides .
Mode of Action
6FDA reacts with aromatic diamines such as 3,5-diaminobenzoic acid or 4,4’-diaminodiphenyl sulfide to form fluorinated polyimides . This reaction is facilitated by the presence of a catalyst, typically hydrogen fluoride .
Biochemical Pathways
The biochemical pathways involved in the action of 6FDA are primarily related to the synthesis of fluorinated polyimides .
Result of Action
The primary result of 6FDA’s action is the formation of fluorinated polyimides . These polyimides are used in various applications, including the creation of gas-permeable polymer membranes , optical lenses from polymers, OLEDs, and high-performance CMOS-contact image sensors (CISs) .
Action Environment
The action of 6FDA is influenced by various environmental factors. For instance, the presence of a catalyst (hydrogen fluoride) is necessary for the reaction to occur . Additionally, the reaction is typically carried out in common organic solvents, which facilitate the production and processing of the resulting polyimides . The polyimides have very low water absorption, which makes them particularly suitable for special optical applications .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the synthesis of polyamides derived from terphenylenes
Cellular Effects
It is known to be involved in the synthesis of polyamides , which can influence cell function
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- typically involves the reaction of 1,3-isobenzofurandione with a fluorinated compound under controlled conditions. One common method is the reaction of 1,3-isobenzofurandione with hexafluoropropane in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization reactions. The compound is polymerized with 4,4’-oxybis[benzenamine] to produce high-performance polymers with excellent mechanical properties and chemical resistance .
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, and substituted forms .
Scientific Research Applications
1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- has numerous applications in scientific research:
Polyimide Synthesis: Used in the synthesis of polyimides with good thermal stability and solubility in various solvents.
Gas Permeability Studies: Used in the preparation of polyimide membranes for gas separation studies.
Polymer-Ceramic Composite Membranes: Utilized in the preparation of composite membranes with high gas fluxes and separating abilities.
Fluorescent Probes: Employed as a fluorescent probe in biological systems.
Catalysts: Used as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Hexafluoroisopropylidene)diphthalic anhydride: Similar in structure and used in similar applications.
2,2’-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride: Another fluorinated compound with similar properties.
Uniqueness
1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- is unique due to its specific three-membered ring structure and high fluorine content, which confer exceptional chemical stability and reactivity .
Properties
IUPAC Name |
5-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6F6O6/c20-18(21,22)17(19(23,24)25,7-1-3-9-11(5-7)15(28)30-13(9)26)8-2-4-10-12(6-8)16(29)31-14(10)27/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHKLPCQTTWFSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(C3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H6F6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061487 | |
Record name | 5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-bis(1,3-isobenzofurandione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107-00-2 | |
Record name | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-bis(1,3-isobenzofurandione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GA6JCU7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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